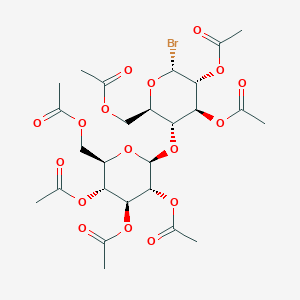

Acetobromocellobiose

Description

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFHLQWXGDPOME-VRECAULFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35BrO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931397 | |

| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14227-66-8 | |

| Record name | Cellobiosyl bromide heptaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Acetobromocellobiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of acetobromocellobiose, a key intermediate in carbohydrate chemistry and a valuable tool in the development of glycosylated therapeutics and biochemical probes. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and its application in a biochemical assay.

Synthesis of this compound (α-D-Cellobiosyl Bromide Heptaacetate)

The synthesis of this compound is typically achieved through the bromination of its peracetylated precursor, α-D-cellobiose octaacetate. This reaction involves the selective replacement of the anomeric acetyl group with a bromine atom.

Experimental Protocol: Synthesis of the Starting Material, α-D-Cellobiose Octaacetate

A common starting point for the synthesis of this compound is the acetolysis of cellulose. A detailed procedure for this process can be found in Organic Syntheses. The overall reaction is as follows:

Cellulose → α-D-Cellobiose Octaacetate

A detailed commercial process has been developed for the synthesis of the activated disaccharide, α-D-cellobiosyl bromide heptaacetate.[1] The reaction of α-D-cellobiose octaacetate with hydrogen bromide (HBr) in glacial acetic acid or a combination of glacial acetic acid and methylene chloride yields α-D-cellobiosyl bromide heptaacetate in high yield and excellent quality.[1] Process variables such as the reaction solvent, reaction time, reaction temperature, HBr stoichiometry, isolation methods, and product purification options have been optimized for large-scale synthesis.[1]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound from α-D-cellobiose octaacetate.

α-D-Cellobiose Octaacetate + HBr/CH₃COOH → α-Acetobromocellobiose

Materials:

-

α-D-Cellobiose octaacetate

-

Glacial acetic acid saturated with hydrogen bromide (HBr)

-

Dry chloroform

-

Dry diethyl ether

-

Petroleum ether

Procedure:

-

Dissolve α-D-cellobiose octaacetate in a minimal amount of dry chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of glacial acetic acid saturated with hydrogen bromide to the cooled chloroform solution with constant stirring.

-

Allow the reaction mixture to stand at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the crude this compound, wash it with cold water, and dry it under vacuum.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting material and byproducts. The primary method for purification is recrystallization.

Experimental Protocol: Recrystallization

Solvent System:

A mixture of diethyl ether and petroleum ether is commonly used for the recrystallization of this compound.

Procedure:

-

Dissolve the crude this compound in a minimal amount of warm diethyl ether.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.

-

Slowly add petroleum ether to the warm solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold petroleum ether.

-

Dry the purified crystals under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| α-D-Cellobiose Octaacetate Molecular Weight | 678.59 g/mol | |

| α-D-Cellobiose Octaacetate Melting Point | 222-224 °C | |

| Product | ||

| This compound Molecular Weight | 699.43 g/mol | |

| Typical Yield | High | [1] |

| Melting Point | 113-114 °C | |

| Spectroscopic Data (Typical) | ||

| ¹H NMR (CDCl₃, δ in ppm) | Data not available in search results | |

| ¹³C NMR (CDCl₃, δ in ppm) | Data not available in search results |

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Application in a Cellulase Activity Assay

This compound and its derivatives are valuable substrates for studying the activity of cellulase enzymes. The enzymatic hydrolysis of a cellobioside derivative can be monitored to determine enzyme kinetics and inhibition. The following diagram illustrates a typical workflow for a fluorometric cellulase activity assay using a cellobioside substrate.

Caption: Workflow for a fluorometric cellulase activity assay.

References

Acetobromocellobiose: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-O-acetyl-α-D-cellobiosyl bromide, commonly known as Acetobromocellobiose, is a key intermediate in carbohydrate chemistry, particularly in the synthesis of oligosaccharides and glycoconjugates. As the peracetylated glycosyl bromide of cellobiose, the repeating disaccharide unit of cellulose, this compound serves as a versatile glycosyl donor. Its reactivity, governed by the anomeric bromine atom and the participating neighboring acetyl group at C-2, allows for the stereoselective formation of β-(1→4) glycosidic linkages, which are fundamental in numerous biological structures and processes. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, supplemented with experimental protocols and logical workflow diagrams to aid researchers in its effective utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₅BrO₁₇ | [1][2] |

| Molecular Weight | 699.45 g/mol | [1][2] |

| Appearance | White crystalline solid to pale yellow solid/powder | [1] |

| Melting Point | 185-188 °C or 180-190 °C | [1] |

| Solubility | Soluble in water, DMSO, DMF, Dichloromethane, Ethyl Acetate, Chloroform. Slightly soluble in ethanol. | [1] |

| Storage Conditions | Store at 0 to 8 °C, stabilized with 1% Calcium Carbonate. | [1] |

| Sensitivity | Hygroscopic; may decompose upon exposure to moist air or water. | [1] |

Stability and Reactivity

The stability of this compound is a critical factor in its successful application as a glycosyl donor. Being a glycosyl halide, it is susceptible to hydrolysis and requires careful handling and storage in a dry environment. The presence of the acetyl protecting groups enhances its stability compared to the unprotected sugar, but the anomeric bromide remains a reactive site.

Key Stability Considerations:

-

Hydrolysis: The glycosidic bromide is prone to hydrolysis, which can be catalyzed by moisture, leading to the formation of the corresponding hemiacetal and hydrobromic acid. This underscores the need for anhydrous reaction conditions when using this compound as a glycosyl donor.

-

Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can initiate hydrolysis. Therefore, it should be stored in a tightly sealed container under an inert atmosphere and in a desiccator.

The reactivity of this compound is centered around the anomeric carbon. The bromine atom is a good leaving group, and its departure is facilitated by the neighboring group participation of the acetyl group at C-2. This participation leads to the formation of an acetoxonium ion intermediate, which directs the incoming nucleophile (the acceptor alcohol) to attack from the opposite face, resulting in the stereoselective formation of a β-glycosidic bond. This is the underlying principle of the Koenigs-Knorr reaction.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound is typically achieved by the bromination of peracetylated cellobiose. A common method involves the treatment of octa-O-acetyl-β-D-cellobiose with a solution of hydrogen bromide in glacial acetic acid.

Materials:

-

Octa-O-acetyl-β-D-cellobiose

-

33% Hydrogen bromide in glacial acetic acid

-

Anhydrous diethyl ether

-

Calcium carbonate (for stabilization)

-

Dry glassware

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve octa-O-acetyl-β-D-cellobiose in a minimal amount of glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 33% hydrogen bromide in glacial acetic acid to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a larger volume of ice-cold water.

-

Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum over phosphorus pentoxide.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water or diethyl ether-petroleum ether.

-

Add 1% (w/w) of calcium carbonate to the purified product for stabilization during storage.

Purification by Crystallization (General Procedure)

Purification of this compound is crucial to ensure high yields and stereoselectivity in subsequent glycosylation reactions. Crystallization is a commonly employed method.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent.

-

Dry the purified crystals under vacuum.

Mandatory Visualizations

Logical Relationship of Factors Affecting this compound Stability

Caption: Factors influencing the chemical stability of this compound.

Experimental Workflow for Synthesis and Characterization of this compound

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Acetobromocellobiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for acetobromocellobiose (peracetylated α-cellobiosyl bromide), a key intermediate in the synthesis of various glycosides and carbohydrate-based drug candidates. Due to the limited availability of a complete, assigned public dataset for this compound, this guide presents the ¹H and ¹³C NMR spectral data for the closely related and structurally similar compound, 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide. This information is invaluable for the structural elucidation and purity assessment of synthetic intermediates in drug discovery and development.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide, which serves as a close proxy for this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.

Table 1: ¹H NMR Spectral Data of 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.70 | d | H-1 |

| 5.28 | t | H-3' |

| 5.00-5.15 | m | H-3, H-4' |

| 3.68-3.79 | m | H-5 |

| 3.49-3.67 | m | H-5', H-6a, H-6b |

| 2.34-2.44 | m | H-2 |

| 2.08 | s | CH₃ (acetyl) |

| 2.04 | s | CH₃ (acetyl) |

| 2.00 | s | CH₃ (acetyl) |

| 1.99 | s | CH₃ (acetyl) |

Note: The ¹H NMR spectrum of acetylated carbohydrates can be complex due to the presence of multiple acetyl groups and potential anomeric mixtures, leading to overlapping signals in the methyl region.

Table 2: ¹³C NMR Spectral Data of 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 170.90 | C=O (acetyl, anomer α) |

| 170.81 | C=O (acetyl, anomer β) |

| 170.34 | C=O (acetyl, anomer β) |

| 170.26 | C=O (acetyl, anomer α+β) |

| 170.23 | C=O (acetyl, anomer α) |

| 169.73 | C=O (acetyl, anomer α) |

| 169.56 | C=O (acetyl, anomer β) |

| 95.37 | C-1 (anomer β) |

| 90.02 | C-1 (anomer α) |

| 73.03, 72.57, 71.94 | C-2, C-3, C-5 (anomer β) |

| 71.26, 70.02, 68.63 | C-2', C-3', C-4' (anomer α) |

| 68.49 | C-4 (anomer β) |

| 66.93 | C-4 (anomer α) |

| 62.10 | C-6, C-6' |

| 20.70, 20.67, 20.61, 20.57 | CH₃ (acetyl) |

Experimental Protocols

The following provides a generalized methodology for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide.[1]

-

Acetylation of D-Cellobiose: D-cellobiose is dissolved in a mixture of acetic anhydride and acetic acid. A catalytic amount of perchloric acid is added at room temperature under an inert atmosphere (e.g., argon). The reaction is stirred for a designated period to ensure complete acetylation.[1]

-

Bromination: Acetyl bromide and methanol are subsequently added to the reaction mixture. The suspension is stirred overnight, protected from light.[1]

-

Work-up: The resulting solution is poured into ice-water, leading to the precipitation of a white solid. This solid is filtered, redissolved in a suitable organic solvent like dichloromethane (CH₂Cl₂), and washed with water. The organic layer is then dried over a drying agent such as magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure to yield the crude product.[1]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and pentane, to obtain the pure 2,3,6,2',3',4',6'-hepta-O-acetyl-α-ᴅ-cellobiosyl bromide.[1]

NMR Spectroscopic Analysis

-

Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A wider spectral width (e.g., 200-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are processed by applying a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced to the internal standard.

Molecular Structure and Logical Workflow

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its synthesis and characterization.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and analysis.

References

Crystal Structure Analysis of Acetobromocellobiose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the crystal structure analysis of acetylated cellobiose derivatives, with a specific focus on β-D-acetyl cellobiose (cellobiose octaacetate) as a close structural analogue for acetobromocellobiose. Due to the limited availability of public crystallographic data for this compound, this document leverages the detailed structural information available for its peracetylated counterpart to illustrate the experimental methodologies and data interpretation central to the crystallographic analysis of such compounds. This guide includes a summary of quantitative crystallographic data, detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, and a workflow diagram for the crystal structure determination process. This information is intended to serve as a valuable resource for researchers in glycochemistry, structural biology, and drug development.

Introduction

This compound, a halogenated derivative of the disaccharide cellobiose, is a key intermediate in the synthesis of various glycoconjugates and oligosaccharides. Its conformational properties and stereochemistry are of significant interest for understanding carbohydrate structure and interactions. X-ray crystallography provides the most definitive method for elucidating the three-dimensional structure of molecules at atomic resolution. While a specific crystal structure for this compound is not publicly available, the crystal structure of β-D-acetyl cellobiose (cellobiose octaacetate) offers a robust model for understanding the structural characteristics of fully acetylated cellobiosides.

Crystal Structure Data of β-D-Acetyl Cellobiose

The crystallographic data for β-D-acetyl cellobiose provides critical insights into the molecular conformation and packing of peracetylated disaccharides. The key structural parameters are summarized in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C₂₈H₃₈O₁₉ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 31.814(4) |

| b (Å) | 19.414(5) |

| c (Å) | 5.614(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

| Final R value | 0.075 |

Table 1: Summary of Crystallographic Data for β-D-Acetyl Cellobiose.[1][2][3]

The molecular conformation of β-D-acetyl cellobiose in the crystalline state reveals that both glucopyranose rings adopt a ⁴C₁ chair conformation. The glycosidic torsion angles indicate that the molecule is in a nearly fully extended conformation. This is in contrast to unsubstituted cellobiose, where an intramolecular hydrogen bond influences the overall shape.[2]

Experimental Protocols

Synthesis of α-D-Cellobiose Octaacetate

A common method for the synthesis of α-D-cellobiose octaacetate is through the acetolysis of cellulose. This process involves the degradation of the cellulose polymer with a mixture of acetic anhydride and a strong acid, such as sulfuric acid.

Materials:

-

Cellulose (e.g., cotton)

-

Acetic anhydride

-

Acetic acid

-

Sulfuric acid (concentrated)

-

A C₁-C₅ alcohol (e.g., methanol) for quenching

Procedure:

-

Cellulose or cellulose acetate is treated with a mixture of acetic anhydride, acetic acid, and a strong acid catalyst. The temperature of the mixture is maintained below 80°C during the initial addition.

-

The reaction mixture is then heated to a temperature between 35°C and 65°C and stirred for a period of 8 to 36 hours.

-

After the reaction is complete, the mixture is cooled, and a sufficient amount of a C₁-C₅ alcohol is added to quench any unreacted acetic anhydride.

-

The α-D-cellobiose octaacetate product is then isolated from the reaction mixture, often through crystallization and filtration.

Crystallization

Single crystals suitable for X-ray diffraction can be grown from various solvent systems. A general approach for the crystallization of acetylated oligosaccharides is slow evaporation or vapor diffusion.

Materials:

-

Purified α-D-cellobiose octaacetate

-

A suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

-

A volatile non-solvent for vapor diffusion (e.g., hexane)

Procedure (Vapor Diffusion):

-

Dissolve the purified α-D-cellobiose octaacetate in a minimal amount of a suitable solvent to create a concentrated solution.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a volatile non-solvent in which the compound is insoluble.

-

Allow the non-solvent vapor to slowly diffuse into the solvent, gradually reducing the solubility of the compound and promoting the growth of single crystals over several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The initial structural model is refined using least-squares methods against the experimental diffraction data. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

The final refined structure is validated for its geometric and stereochemical quality.

Signaling Pathways and Biological Relevance

This compound and its derivatives are primarily synthetic intermediates and are not known to be directly involved in specific signaling pathways in biological systems. However, the parent molecule, cellobiose, can have biological effects. For instance, cellobiose has been shown to act as a prebiotic and can prevent the development of dextran sulfate sodium (DSS)-induced experimental colitis.[2] It is believed to exert its anti-inflammatory effects through fermentation by gut microbiota, leading to the production of short-chain fatty acids.[2] Furthermore, cellobiose can act as an inhibitor of cellulase enzymes by binding to the active site.[4] The acetylated and brominated derivatives are valuable tools for synthesizing more complex carbohydrate structures that can be used to probe biological systems and potentially be developed into new therapeutics.

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like β-D-acetyl cellobiose.

Conclusion

While the crystal structure of this compound remains to be determined, the detailed analysis of its close analogue, β-D-acetyl cellobiose, provides a comprehensive framework for understanding the structural chemistry of peracetylated cellobiosides. The experimental protocols and data presented in this guide offer a valuable resource for researchers engaged in the synthesis, characterization, and application of carbohydrate-based molecules in various scientific disciplines. The elucidation of the precise three-dimensional structures of these molecules is fundamental to advancing our knowledge of their function and for the rational design of new materials and therapeutics.

References

- 1. Lactose octaacetate | Benchchem [benchchem.com]

- 2. Cellobiose Prevents the Development of Dextran Sulfate Sodium (DSS)-Induced Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Acetobromocellobiose formation from cellobiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of acetobromocellobiose (hepta-O-acetyl-α-D-cellobiosyl bromide), a key intermediate in carbohydrate chemistry. The formation of this glycosyl bromide from cellobiose is a two-step process involving the initial peracetylation of cellobiose to yield α-D-cellobiose octaacetate, followed by the selective bromination at the anomeric position. This document details the underlying mechanisms, experimental protocols, and quantitative data associated with these transformations.

Step 1: Peracetylation of Cellobiose to α-D-Cellobiose Octaacetate

The first stage in the synthesis of this compound is the complete acetylation of all eight hydroxyl groups on the cellobiose molecule. This is typically achieved by reacting cellobiose with acetic anhydride. The reaction can be catalyzed by either a base, such as pyridine or sodium acetate, or a strong acid, like sulfuric acid.

Mechanism of Acetylation

The mechanism of acetylation involves the nucleophilic attack of the hydroxyl groups of cellobiose on the electrophilic carbonyl carbon of acetic anhydride.

-

Base-Catalyzed Acetylation (e.g., with Pyridine): Pyridine serves a dual role. It acts as a base, deprotonating the hydroxyl groups of cellobiose to increase their nucleophilicity. Additionally, it can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is then readily attacked by the cellobiose hydroxyl groups.

-

Acid-Catalyzed Acetylation (e.g., with H₂SO₄): In the presence of a strong acid catalyst like sulfuric acid, the carbonyl oxygen of acetic anhydride is protonated.[1] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of cellobiose. This method is commonly employed in the acetolysis of cellulose to produce cellobiose octaacetate.[1][2]

Experimental Protocol: Acid-Catalyzed Acetylation from Cellulose (Acetolysis)

This protocol, adapted from Organic Syntheses, describes the formation of α-cellobiose octaacetate through the acetolysis of cellulose.[3]

-

Reagent Preparation: Cool 400 mL of acetic anhydride to -10°C in a freezing mixture. With constant stirring, add 36 mL of concentrated sulfuric acid at once. The temperature will rise to approximately 20°C.

-

Reaction Initiation: Remove the mixture from the cooling bath. Immediately work 20 g of absorbent cotton into the liquor with a heavy glass rod.

-

Temperature Control: Warm the mixture in a water bath at 60°C until the internal temperature reaches 45°C (approximately 10 minutes). Then, remove it from the bath and maintain the temperature below 55°C by cooling with running water as needed, with continuous stirring.

-

Incremental Addition: After about 20 minutes, when the mixture thins, cool it to 50°C and add another 20 g portion of cotton. Repeat this process until a total of 100 g of cotton has been introduced.

-

Dissolution: After the final addition, continue stirring until the mixture becomes thin (about 10 minutes). Stopper the container and heat it in a 50°C bath for one hour to completely dissolve the cotton, forming a thin, light brown syrup.

-

Crystallization: Keep the stoppered container in an oven at 35°C for seven days. α-Cellobiose octaacetate will begin to crystallize on the second day.

-

Isolation: After seven days, stir the semi-crystalline mass into cold water. The precipitate will become crystalline upon standing for one to two hours.

-

Purification: Collect the solid by filtration, wash it free of acid with cold water, and drain thoroughly. The moist product can be further purified by trituration with warm methyl alcohol, followed by recrystallization from a chloroform-methyl alcohol mixture.[3]

Quantitative Data for Acetylation

The following table summarizes typical reaction parameters for the synthesis of α-D-cellobiose octaacetate.

| Parameter | Value/Condition | Reference |

| Starting Material | Cellulose or Cellobiose | [2] |

| Reagents | Acetic Anhydride, Acetic Acid | [2] |

| Catalyst | Sulfuric Acid (or other strong acids) | [1][2] |

| Reagent Ratio | Per 100 parts cellulose: 200-400 parts Ac₂O, 50-200 parts AcOH, 10-70 parts strong acid | [2] |

| Reaction Temperature | 35-65°C (optimally 45-55°C) | [2] |

| Reaction Time | 8-36 hours (optimally 14-20 hours) | [2] |

| Work-up | Quench with C₁-C₅ alcohol (e.g., methanol), followed by filtration | [2] |

Step 2: Synthesis of this compound from α-D-Cellobiose Octaacetate

The second step is the conversion of the peracetylated cellobiose into the corresponding glycosyl bromide. This is a selective reaction where the anomeric acetate group is replaced by a bromine atom, yielding a valuable glycosyl donor for Koenigs-Knorr type glycosylation reactions.

Mechanism of Bromination

The reaction of α-D-cellobiose octaacetate with hydrogen bromide (HBr) in a solvent like glacial acetic acid proceeds via a nucleophilic substitution at the anomeric carbon.[4]

-

Protonation: The exocyclic oxygen of the anomeric acetate group is protonated by HBr.

-

Formation of Oxocarbenium Ion: The protonated acetate group departs as acetic acid, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The cyclic nature of the sugar and the presence of the ring oxygen atom stabilize this cation.

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the anomeric carbon of the oxocarbenium ion. This attack predominantly occurs from the axial position to give the more stable α-anomer due to the anomeric effect.

Experimental Protocol: Bromination of α-D-Cellobiose Octaacetate

A commercial process for the synthesis of α-D-cellobiosyl bromide heptaacetate has been developed and optimized for large-scale production.[5] The following is a generalized laboratory-scale protocol.

-

Dissolution: Dissolve α-D-cellobiose octaacetate in a suitable solvent, such as glacial acetic acid or a mixture of glacial acetic acid and methylene chloride.[5]

-

Addition of HBr: Add a solution of hydrogen bromide in acetic acid to the dissolved octaacetate. The stoichiometry of HBr is a critical parameter to control.[5]

-

Reaction: Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically poured into ice-water to precipitate the crude product.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water until neutral, and then dried. Further purification can be achieved by recrystallization.

Quantitative Data for Bromination

Optimization of the bromination reaction is crucial for achieving high yields and purity.

| Parameter | Value/Condition | Reference |

| Starting Material | α-D-Cellobiose Octaacetate | [5] |

| Reagent | Hydrogen Bromide (HBr) | [4][5] |

| Solvent | Glacial Acetic Acid or Glacial Acetic Acid/Methylene Chloride | [5] |

| HBr Stoichiometry | Optimized for large-scale synthesis | [5] |

| Reaction Temperature | Controlled; specific temperature is a key process variable | [5] |

| Reaction Time | Optimized based on monitoring | [5] |

| Product | α-D-cellobiosyl bromide heptaacetate | [5] |

| Yield | High yield and excellent quality reported in commercial processes | [5] |

References

- 1. researchgate.net [researchgate.net]

- 2. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the reactivity of the anomeric bromide in Acetobromocellobiose

An In-Depth Technical Guide to the Reactivity of the Anomeric Bromide in Acetobromocellobiose

Introduction

Hepta-O-acetyl-α-cellobiosyl bromide, commonly known as this compound, is a pivotal glycosyl donor in carbohydrate chemistry. As a derivative of cellobiose, the repeating disaccharide unit of cellulose, it serves as a critical building block for the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules. The reactivity of its anomeric bromide at the C1 position is the cornerstone of its utility, enabling the formation of glycosidic bonds. This technical guide provides a comprehensive overview of the factors governing the reactivity and stereoselectivity of this compound, with a focus on its application in the Koenigs-Knorr glycosylation reaction.

The Koenigs-Knorr Reaction: A Core Application

The Koenigs-Knorr reaction, first reported in 1901, is one of the most established and widely utilized methods for glycosidic bond formation.[1][2] The reaction involves the coupling of a glycosyl halide donor, such as this compound, with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt.[2][3] Silver salts like silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) are classic promoters that act as halophiles, abstracting the bromide from the anomeric center and activating the donor for nucleophilic attack by the alcohol.[1][2]

The Reaction Mechanism: The Role of Anchimeric Assistance

The stereochemical outcome of the Koenigs-Knorr reaction with this compound is predominantly controlled by a phenomenon known as "neighboring group participation" or "anchimeric assistance".[1] The acetyl protecting group at the C2 position plays a crucial role in this process.

-

Activation : The reaction is initiated when the promoter (e.g., Ag⁺ from a silver salt) coordinates to the anomeric bromide, facilitating its departure as a silver bromide (AgBr) precipitate.[1]

-

Intermediate Formation : Instead of forming a transient and planar oxocarbenium ion, which could be attacked from either face, the C2-acetyl group's carbonyl oxygen attacks the anomeric center from the backside.[1] This intramolecular reaction forms a stable, cyclic acyloxonium ion intermediate (a dioxolanium ring).

-

Nucleophilic Attack : The alcohol acceptor then attacks this intermediate. The attack occurs exclusively at the anomeric carbon (C1) from the side opposite the dioxolanium ring via an Sₙ2-like mechanism.[1]

-

Product Formation : This backside attack results in an inversion of configuration at the anomeric center, leading stereoselectively to the formation of a 1,2-trans glycosidic linkage.[1] Given that the starting this compound is the α-anomer (1,2-cis relationship between the C1-Br and the C2-OAc), the product is the β-glycoside (1,2-trans).

Factors Influencing Reactivity and Selectivity

The success of a glycosylation reaction using this compound depends on a delicate balance of several factors that influence reaction rates, yields, and selectivity.

-

Promoter : The choice of promoter is critical. While classic silver salts are effective, more modern promoters like silver trifluoromethanesulfonate (AgOTf) can accelerate the reaction.[1][4] Mercury salts, such as mercuric cyanide (Hg(CN)₂), are also potent promoters in what is known as the Helferich method.[1]

-

Solvent : The reaction is typically performed in anhydrous, non-polar aprotic solvents like dichloromethane (DCM), diethyl ether, or toluene to ensure the solubility of reactants and prevent hydrolysis of the reactive intermediates.[2] Ethereal solvents can sometimes enhance α-selectivity in systems lacking neighboring group participation.[5]

-

Temperature : Reactions are often initiated at low temperatures (e.g., -40 °C to 0 °C) to control the initial rate and enhance selectivity, then gradually warmed to room temperature to ensure completion.[5]

-

Acceptor Nucleophilicity : The reactivity of the alcohol acceptor plays a significant role. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance.[2] Highly reactive acceptors can sometimes lead to side reactions if not controlled properly.[6]

-

Protecting Groups : While the C2-acetyl group in this compound directs β-selectivity, other protecting groups on both the donor and acceptor can influence reactivity through steric and electronic effects.[6][7] Electron-withdrawing groups (like esters) tend to "disarm" a glycosyl donor, making it less reactive, while electron-donating groups (like ethers) "arm" it.[6]

Data Presentation: Glycosylation Reaction Outcomes

The following table summarizes representative quantitative data for Koenigs-Knorr type reactions, illustrating the influence of different parameters on the yield and stereoselectivity.

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Conditions | Yield (%) | α:β Ratio | Reference |

| Acetobromoglucose | Cyclohexanol | CdCO₃ | Toluene/Dioxane | Reflux | 50-60 | β-only | [3] |

| Perbenzoylated Mannosyl Bromide | Disaccharide Acceptor | Ag₂O / TMSOTf (cat.) | DCM | -40°C to RT, 10 min | 99 | 1:1.5 | [4] |

| Perbenzylated Glucosyl Bromide | Disaccharide Acceptor | Ag₂O / TMSOTf (cat.) | DCM | -40°C to RT, 10 min | 48 | α-only | [4] |

| Acetobromoglucose | Methanol | Silver Carbonate | Methanol | RT | High | β-only | [1] |

Note: Data for this compound specifically is often embedded in larger synthetic sequences. The examples provided use analogous glycosyl bromides to demonstrate the principles of the Koenigs-Knorr reaction. The stereochemical outcome is highly dependent on the C2-protecting group.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a methyl cellobioside using this compound, based on the principles of the Koenigs-Knorr reaction.

Synthesis of Methyl Hepta-O-acetyl-β-D-cellobioside

-

Preparation : A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous methanol (10 eq.) and anhydrous dichloromethane (DCM) as the solvent. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagents : Silver (I) carbonate (1.5 eq.) and a drying agent like Drierite are added to the cooled solution. Hepta-O-acetyl-α-cellobiosyl bromide (1 eq.) is then added portion-wise under a steady stream of nitrogen.

-

Reaction : The reaction mixture is protected from light by wrapping the flask in aluminum foil and is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting glycosyl bromide is consumed (typically 12-24 hours).

-

Work-up : Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts and drying agent. The filter cake is washed with additional DCM.

-

Purification : The combined filtrate is concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl hepta-O-acetyl-β-D-cellobioside.

-

Characterization : The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The anomeric bromide of this compound possesses well-defined and predictable reactivity, making it an invaluable tool for synthetic carbohydrate chemists. Its utility is primarily harnessed through the Koenigs-Knorr reaction, where the C2-acetyl protecting group provides powerful anchimeric assistance to direct the stereoselective formation of the β-glycosidic linkage. For researchers and drug development professionals, a thorough understanding of the reaction mechanism and the factors that control it—including the choice of promoter, solvent, and acceptor—is essential for the successful design and execution of synthetic routes toward complex and biologically significant glycans.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]

- 7. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

Acetobromocellobiose: A Technical Guide to its Discovery, Historical Context, and Application in Glycoscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-O-acetyl-α-D-cellobiosyl bromide, commonly known as Acetobromocellobiose, is a pivotal glycosyl donor in the field of glycoscience. Its discovery and application marked a significant advancement in the chemical synthesis of oligosaccharides and glycoconjugates, compounds of immense interest in biology, medicine, and materials science. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and a discussion of its role in the foundational Koenigs-Knorr reaction.

Historical Context and Discovery

The journey to this compound began with early investigations into the structure of cellulose. In 1879, French chemist Antoine-François Franchimont reported the acetolysis of cellulose, a process that breaks down the polysaccharide into smaller, acetylated sugar units. This foundational work led to the isolation of α-D-cellobiose octaacetate, the direct precursor to this compound.

The subsequent critical step was the development of a method to convert the stable octaacetate into a reactive glycosyl donor. This was achieved through the application of the Koenigs-Knorr reaction, a landmark discovery in carbohydrate chemistry. In their seminal 1901 paper, Wilhelm Koenigs and Edward Knorr described the use of glycosyl halides, such as acetobromoglucose, for the synthesis of glycosides in the presence of a silver salt promoter.[1][2] While their initial work focused on monosaccharides, the principles were soon extended to disaccharides. The first synthesis of this compound from α-D-cellobiose octaacetate, though not definitively attributed to a single individual in the readily available historical literature, was a direct and logical extension of the Koenigs-Knorr methodology, enabling the use of cellobiose as a building block in oligosaccharide synthesis.

Physicochemical Properties

This compound is a white crystalline solid.[3] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₆H₃₅BrO₁₇ | [3] |

| Molecular Weight | 699.46 g/mol | [3] |

| Melting Point | 191-193 °C | [3] |

| Solubility | Soluble in water and slightly soluble in ethanol. | |

| Appearance | White crystalline solid | [3] |

Experimental Protocols

The synthesis of this compound is a two-step process, starting from the readily available α-D-cellobiose octaacetate.

Step 1: Preparation of α-D-Cellobiose Octaacetate from Cellulose (Historical Method)

This protocol is based on the historical methods developed following Franchimont's discovery.

Materials:

-

Absorbent cotton (as a source of cellulose)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Methanol

-

Chloroform

-

Norite (activated carbon)

-

Water

Procedure:

-

Cool 400 cc of acetic anhydride to -10°C in a freezing mixture.

-

Add 36 cc of concentrated sulfuric acid at once with constant stirring. The temperature will rise to about 20°C.

-

Immediately add 20 g of absorbent cotton to the solution and work it in with a heavy glass rod.

-

Allow the reaction mixture to stand at room temperature for an extended period (e.g., six days) or heat to 35°C for seven days, during which the cotton will dissolve, and the solution will darken.[4][5]

-

After the reaction is complete, pour the semi-crystalline mass into a large volume of cold water with vigorous stirring.

-

Collect the precipitated solid by filtration on a Büchner funnel and wash thoroughly with cold water until free of acid.[4]

-

Triturate the moist product with warm methanol, cool to room temperature, and collect the undissolved solid by filtration. Wash with several portions of methanol and dry.[4]

-

For further purification, dissolve the crude product in chloroform, treat with Norite, and filter. Concentrate the filtrate and precipitate the α-D-cellobiose octaacetate by adding methanol. Collect the crystalline product and dry.[4]

Yield: 50-70% of the theoretical yield based on the cellulose used.

Step 2: Synthesis of Hepta-O-acetyl-α-D-cellobiosyl bromide (this compound)

This protocol is a generalized laboratory-scale procedure based on modern adaptations of the Koenigs-Knorr methodology.

Materials:

-

α-D-Cellobiose octaacetate

-

Hydrogen bromide (HBr) solution in glacial acetic acid (e.g., 33%)

-

Glacial acetic acid

-

Methylene chloride (optional)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Diethyl ether or other suitable non-polar solvent for precipitation

-

Ice bath

Procedure:

-

Dissolve α-D-cellobiose octaacetate in a minimal amount of glacial acetic acid or a mixture of glacial acetic acid and methylene chloride in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a solution of hydrogen bromide in glacial acetic acid with stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0-5°C or room temperature, depending on the specific protocol) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the reaction mixture with a suitable solvent like methylene chloride and wash it with cold water, a cold saturated sodium bicarbonate solution, and finally with brine to remove acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid decomposition.

-

Precipitate the product by adding a non-polar solvent such as diethyl ether to the concentrated solution.

-

Collect the crystalline this compound by filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.

Yield: High yields are typically reported in commercial processes.[1]

Key Reaction Pathway and Mechanism

The synthesis and subsequent use of this compound in a glycosylation reaction are depicted in the following diagrams.

Caption: Synthetic pathway from Cellulose to this compound.

The utility of this compound lies in its role as a glycosyl donor in the Koenigs-Knorr reaction. The mechanism involves the activation of the anomeric bromide by a promoter, typically a silver salt, to form a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophilic hydroxyl group of the glycosyl acceptor to form the glycosidic bond.

Caption: Generalized mechanism of the Koenigs-Knorr reaction.

Spectroscopic Data

-

¹H NMR: Anomeric proton (H-1) is expected to be a doublet in the downfield region (around 6.0-6.5 ppm). Protons on the sugar rings attached to acetylated carbons would appear between 3.5 and 5.5 ppm. The methyl protons of the seven acetate groups would be observed as singlets in the upfield region (around 2.0-2.2 ppm).

-

¹³C NMR: The anomeric carbon (C-1) would be significantly downfield. The carbons of the pyranose rings would resonate in the 60-100 ppm region. The carbonyl carbons of the acetate groups would appear around 170 ppm, and the methyl carbons of the acetates would be in the upfield region (around 20-21 ppm).

Conclusion

This compound remains a cornerstone in the chemical synthesis of complex carbohydrates. Its historical development, rooted in the fundamental studies of cellulose and advanced by the innovative Koenigs-Knorr reaction, highlights a critical chapter in the evolution of glycoscience. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field, enabling the continued exploration and application of this important glycosyl donor in the development of novel therapeutics and advanced materials.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenig-Knorr glycosidation [ouci.dntb.gov.ua]

- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Physical constants and solubility of Acetobromocellobiose in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetobromocellobiose, formally known as α-D-Cellobiosyl bromide heptaacetate, is a pivotal intermediate in carbohydrate chemistry and glycobiology. As a disaccharide glycosyl halide, its primary role is that of a glycosyl donor, enabling the efficient, single-step introduction of a cellobiose unit into target molecules.[1] Cellobiose, being the fundamental repeating unit of cellulose, makes this compound an invaluable building block for the synthesis of cellulose-related oligosaccharides, glycoconjugates, and other complex molecular architectures.[1] The seven acetate protecting groups enhance its stability and improve its solubility in organic solvents, facilitating its use in a variety of synthetic applications, including the preparation of substrates for biochemical assays.[1] This guide provides a consolidated overview of its key physical properties and solubility characteristics in common organic solvents, supported by standardized experimental protocols.

Physical and Chemical Properties

The physical constants of this compound are essential for its identification, purification, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | [2] |

| Synonyms | α-D-Cellobiosyl bromide heptaacetate, Acetobromo-α-D-cellobiose | [2][3] |

| Molecular Formula | C₂₆H₃₅BrO₁₇ | [2][3] |

| Molecular Weight | 699.45 g/mol | [2][3] |

| Appearance | White to Off-white Crystalline Solid/Powder | [3] |

| Melting Point | 185-188 °C (More precise) 180-190 °C (Broader range) | [3] [3] |

| Optical Rotation | Specific value not readily available in surveyed literature. As a chiral molecule, it is optically active. | |

| CAS Number | 14227-66-8 | [1][3] |

Solubility in Organic Solvents

The acetate protecting groups on the cellobiose backbone significantly enhance its solubility in a range of organic solvents, which is crucial for its role as a reactant in glycosylation reactions.[1] While comprehensive quantitative data is sparse in publicly available literature, its qualitative solubility has been established in several common solvents used for synthesis and purification.

| Solvent | Solubility | Notes | Source(s) |

| Dichloromethane (DCM) | Soluble | Commonly used as a solvent for synthesis and glycosylation reactions. | [1][3] |

| Chloroform (CHCl₃) | Soluble | A common solvent for acetylated carbohydrates. | [3] |

| Ethyl Acetate (EtOAc) | Soluble | Often used in combination with other solvents for synthesis. | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] | |

| Dimethylformamide (DMF) | Soluble | [3] | |

| Glacial Acetic Acid | Soluble | Used as a reaction solvent in its synthesis from cellobiose octaacetate. | [1] |

| Water | Soluble | The compound is noted to be hygroscopic. | [3] |

| Ethanol | Slightly Soluble | [3] |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask (SSF) method is the gold standard for determining the equilibrium solubility of a compound in a given solvent due to its simplicity and ability to achieve true thermodynamic equilibrium.[4]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, Gravimetric analysis after solvent evaporation)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.[4]

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately take a known volume of the clear, saturated supernatant and place it into a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Alternatively, dilute an accurate aliquot of the supernatant and analyze the concentration using a calibrated analytical method like HPLC.

-

-

Calculation: Calculate the solubility using the mass of the dissolved solid and the volume of the solvent used. Express the result in units such as g/L or mg/mL.

Measurement of Optical Rotation

Optical activity is a fundamental property of chiral molecules like this compound, referring to their ability to rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this property.[5][6]

Objective: To measure the specific rotation of a solution of this compound.

Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

-

Volumetric flask

-

Analytical balance

-

Spectroscopic grade solvent (e.g., Chloroform)

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a specific volume of the chosen solvent using a volumetric flask. Calculate the concentration (c) in grams per 100 mL ( g/100 mL).[4]

-

Instrument Blank: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument to calibrate it; this reading accounts for any rotation caused by the solvent or the cell itself.

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared solution of this compound, ensuring no air bubbles are present in the light path.

-

Record Rotation: Place the sample cell in the polarimeter and record the observed optical rotation (α) in degrees. Note the direction of rotation: clockwise is positive (+) or dextrorotatory, and counter-clockwise is negative (-) or levorotatory.[6]

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:

-

[α]Tλ = (100 × α) / (l × c)

-

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius (e.g., 25 °C).

-

λ is the wavelength of light (e.g., D for sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/100 mL.[4]

-

-

-

Reporting: Report the specific rotation including the temperature, wavelength, and solvent used (e.g., [α]25D +X° (c 1.0, CHCl₃)).

References

- 1. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellobiosyl bromide heptaacetate | C26H35BrO17 | CID 11039776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. 32-beta-D-Cellobiosyl-cellobiose 33-beta-D-Glucosyl-cellotriose | Megazyme [megazyme.com]

A Guide to the Theoretical Conformational Analysis of Acetobromocellobiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to explore the conformational landscape of acetobromocellobiose. Understanding the three-dimensional structure and flexibility of this important carbohydrate derivative is crucial for applications in drug design, glycobiology, and materials science. This document outlines the key theoretical protocols, presents representative data, and illustrates the computational workflow.

Introduction: The Conformational Complexity of this compound

This compound, or α-acetobromocellobiose, is a derivative of the disaccharide cellobiose, featuring acetyl protecting groups and a bromine atom at the anomeric carbon of one glucose unit. Its structure is fundamentally defined by the conformation of the two glucopyranose rings and, most critically, by the geometry of the β-(1→4) glycosidic linkage that connects them. The flexibility of this linkage, described by the torsion angles Φ (phi) and Ψ (psi), dictates the overall shape of the molecule and its interaction with biological targets.

The presence of bulky acetyl groups in place of hydroxyl groups significantly alters the conformational preferences compared to native cellobiose. While intramolecular hydrogen bonds are a dominant conformational influence in cellobiose, the conformational landscape of acetylated derivatives is primarily governed by non-bonded steric effects.[1] Theoretical calculations are therefore indispensable for mapping the potential energy surface and identifying the most stable low-energy conformers.

Methodologies for Conformational Analysis

A multi-step computational approach is typically employed to analyze the conformation of molecules like this compound. This process involves a combination of molecular mechanics (MM), molecular dynamics (MD), and quantum mechanics (QM) calculations to efficiently explore the vast conformational space and accurately determine the energies of stable structures.

Experimental Protocols

Step 1: Initial Structure Generation The starting point for any conformational analysis is the generation of a three-dimensional structure of this compound. This can be achieved using standard molecular building software (e.g., Avogadro, Maestro, MOE). The two glucopyranose rings are typically initialized in their stable 4C1 chair conformation. The glycosidic linkage torsion angles, Φ (H1'-C1'-O4-C4) and Ψ (C1'-O4-C4-C5), are systematically rotated to generate a grid of starting conformations.[2][3][4]

Step 2: Force Field Selection and Parameterization Molecular mechanics and dynamics simulations rely on a force field to describe the potential energy of the system. For carbohydrates, several specialized force fields have been developed that provide accurate parameters for sugars.[5] Commonly used force fields include:

-

GLYCAM: Specifically designed for carbohydrates and glycoproteins.

-

CHARMM (with carbohydrate extensions, e.g., C36): Widely used for biomolecular simulations.

-

GROMOS (e.g., 56A6_CARBO): Another popular choice, particularly within the GROMACS simulation package.[6]

-

AMBER (with GLYCAM parameters): A common combination for simulating glycoconjugates.

Parameters for the acetyl and bromo substituents must be available within the chosen force field or derived using automated tools.[7][8]

Step 3: Energy Minimization Each starting structure generated in Step 1 is subjected to energy minimization. This computational process adjusts the geometry of the molecule to find the nearest local minimum on the potential energy surface. Algorithms such as the steepest descent and conjugate gradient methods are employed to relieve any steric clashes and refine the structure.[9]

Step 4: Conformational Searching (Potential Energy Surface Mapping) To explore the conformational landscape, a systematic search is performed. An adiabatic map is often generated by fixing the Φ and Ψ angles at specific values (e.g., in 10° or 20° increments) and allowing all other degrees of freedom (bond lengths, angles, other torsions) to relax via energy minimization.[10] The resulting energy for each (Φ, Ψ) pair is plotted to create a Ramachandran-style map for the glycosidic linkage.

Step 5: Molecular Dynamics (MD) Simulations To account for thermal effects and the influence of a solvent environment, MD simulations are performed.[9][11][12]

-

System Setup: The minimized low-energy conformer(s) of this compound are placed in a simulation box filled with a chosen solvent, typically water (e.g., TIP3P model) or a less polar solvent like chloroform to mimic experimental conditions.[5][9] Periodic boundary conditions are applied.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.[9]

-

Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space accessible at the given temperature. The trajectory of atomic positions is saved for later analysis.

Step 6: High-Level Quantum Mechanics (QM) Calculations To obtain more accurate energy values for the most important conformers identified through MM/MD, single-point energy calculations or full geometry optimizations can be performed using quantum mechanics.[13] Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), are commonly used for this purpose.[14] These calculations provide a more accurate description of electronic effects that may not be fully captured by classical force fields.

Data Presentation

Table 1: Key Torsion Angles Defining the Glycosidic Linkage in Cellobiose.

| Torsion Angle | Definition (Atoms) | Description |

| Φ (phi) | H1' - C1' - O4 - C4 | Defines the rotation around the C1'-O4 bond. |

| Ψ (psi) | C1' - O4 - C4 - C5 | Defines the rotation around the O4-C4 bond. |

Table 2: Representative Calculated Conformational Minima for β-Cellobiose. Note: Energies are relative to the global minimum. The exact values and lowest-energy conformers can vary significantly based on the computational method (in vacuo vs. solvated) and force field used. Acetylation would shift these minima due to steric hindrance and the removal of hydrogen bonding capabilities.

| Conformer Region | Approx. Φ Angle (°) | Approx. Ψ Angle (°) | Relative Energy (kcal/mol) (in vacuo example) | Relative Energy (kcal/mol) (solvated example) |

| Global Minimum (Flipped) | ~180 | ~0 | 0.0 | 2.0 - 3.0 |

| Experimental (Normal) | ~40 | ~-20 | ~2.5 | 0.0 |

| Secondary Minimum | ~30 | ~180 | 3.0 - 4.0 | 4.0 - 5.0 |

Data synthesized from findings in computational studies of cellobiose.[10][14]

Visualization of Computational Workflow

The following diagram illustrates the logical flow of a typical theoretical conformational analysis for a disaccharide like this compound.

References

- 1. scispace.com [scispace.com]

- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 3. Tutorial:Ramachandran principle and phi psi angles - Proteopedia, life in 3D [proteopedia.org]

- 4. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

- 5. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Force field - GROMACS 2025.4 documentation [manual.gromacs.org]

- 7. AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ab initio computational study of beta-cellobiose conformers using B3LYP/6-311++G** - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Koenigs-Knorr Glycosylation using Acetobromocellobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Koenigs-Knorr glycosylation is a cornerstone reaction in carbohydrate chemistry, enabling the formation of glycosidic bonds.[1][2] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[1][2] Acetobromocellobiose, a disaccharide glycosyl donor, is a valuable building block for the synthesis of various cellobiosides, which are of significant interest in drug development, materials science, and glycobiology. The presence of the acetyl protecting groups, particularly at the C-2 position, plays a crucial role in directing the stereochemical outcome of the reaction, generally favoring the formation of the 1,2-trans (β) glycosidic linkage through neighboring group participation.[1]

These application notes provide a detailed overview of the Koenigs-Knorr glycosylation using this compound, including the reaction mechanism, experimental protocols, and a summary of reaction conditions and yields.

Reaction Mechanism

The Koenigs-Knorr reaction proceeds through a series of steps involving the activation of the glycosyl bromide by a promoter, followed by nucleophilic attack by the alcohol. The acetyl group at the C-2 position provides anchimeric assistance, leading to the formation of a dioxolanium ion intermediate. This intermediate is then attacked by the alcohol from the opposite face, resulting in the stereoselective formation of the β-glycoside.

References

Application Notes and Protocols for the Stereoselective Synthesis of β-Cellobiosides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the stereoselective synthesis of β-cellobiosides, utilizing acetobromocellobiose as the glycosyl donor. The methodology is based on the Koenigs-Knorr reaction, a robust and widely used method for glycosidic bond formation, followed by deprotection to yield the target β-cellobioside.

Introduction

Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) bond, is a fundamental structural motif in cellulose and various biologically active glycoconjugates. The stereoselective synthesis of β-cellobiosides is of significant interest in the fields of glycobiology, medicinal chemistry, and materials science. The Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, provides a reliable method for achieving the desired β-stereoselectivity.[1] This protocol details the synthesis of methyl β-cellobioside as a representative example, starting from peracetylated cellobiose.

Overall Reaction Scheme

The synthesis is a two-step process:

-

Glycosylation: Reaction of hepta-O-acetyl-α-cellobiosyl bromide (this compound) with methanol in the presence of silver(I) oxide to form methyl hepta-O-acetyl-β-cellobioside. The neighboring group participation of the acetyl group at C-2 of the glycosyl donor ensures the formation of the 1,2-trans-glycosidic linkage, resulting in the desired β-anomer.[1]

-

Deprotection: Removal of the acetyl protecting groups from methyl hepta-O-acetyl-β-cellobioside using Zemplén conditions (catalytic sodium methoxide in methanol) to yield methyl β-cellobioside.[2]

Experimental Protocols

Part 1: Synthesis of Methyl hepta-O-acetyl-β-cellobioside

This procedure is adapted from the general principles of the Koenigs-Knorr reaction.[1][3][4]

Materials:

-

Hepta-O-acetyl-α-cellobiosyl bromide (this compound)

-

Silver(I) oxide (Ag₂O)

-

Anhydrous methanol (MeOH)

-

Anhydrous dichloromethane (DCM)

-

Drierite (anhydrous calcium sulfate)

-

Celite®

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Apparatus for filtration under reduced pressure

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

To a stirred suspension of silver(I) oxide (1.5 equivalents) and freshly activated Drierite in anhydrous dichloromethane, add a solution of hepta-O-acetyl-α-cellobiosyl bromide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous methanol (1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 24 hours in the dark. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material (this compound) should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and Drierite. Wash the filter cake with additional dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product as a syrup or solid.

-

Purify the crude product by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 3:1 hexanes:EtOAc and gradually increasing the polarity to 1:2 hexanes:EtOAc).

-

Collect the fractions containing the desired product (as determined by TLC analysis).

-

Combine the pure fractions and concentrate under reduced pressure to yield methyl hepta-O-acetyl-β-cellobioside as a white solid.

Part 2: Synthesis of Methyl β-cellobioside (Zemplén Deacetylation)

This procedure follows the well-established Zemplén deacetylation protocol.[2][5]

Materials:

-

Methyl hepta-O-acetyl-β-cellobioside

-

Anhydrous methanol (MeOH)

-

Sodium methoxide solution (e.g., 0.5 M in methanol)

-

Amberlite® IR120 (H⁺ form) ion-exchange resin

-

pH paper

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for filtration

-

Rotary evaporator

Procedure:

-

Dissolve methyl hepta-O-acetyl-β-cellobioside (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask.

-

Cool the solution in an ice bath and add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents).

-

Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH of the solution is neutral (pH ~7).

-

Filter the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude methyl β-cellobioside.

-